molecular formula C15H19N B14435063 2-Phenylhexahydro-4,7-methanoisoindoline CAS No. 78593-86-9

2-Phenylhexahydro-4,7-methanoisoindoline

Cat. No.: B14435063
CAS No.: 78593-86-9
M. Wt: 213.32 g/mol
InChI Key: QPAIRGGZQJJUBL-UHFFFAOYSA-N
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Description

2-Phenylhexahydro-4,7-methanoisoindoline is an organic compound with the molecular formula C15H19N. It is a heterocyclic compound, meaning it contains a ring structure composed of at least one atom other than carbon. This compound is notable for its unique structure, which includes a hexahydro-4,7-methanoisoindoline core with a phenyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylhexahydro-4,7-methanoisoindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often require anhydrous environments and inert atmospheres to prevent the highly reactive Grignard reagents from decomposing .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Phenylhexahydro-4,7-methanoisoindoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenylhexahydro-4,7-methanoisoindoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Phenylhexahydro-4,7-methanoisoindoline involves its interaction with specific molecular targets and pathways. It may act by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuating glutamate-mediated excitatory neurotransmission . These interactions can lead to various physiological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyltetrahydropyrido[4,3-b]indoles
  • 5-Phenylhexahydro-azepino[4,5-b]indoles
  • 1H-Isoindole-1,3(2H)-dione derivatives

Uniqueness

2-Phenylhexahydro-4,7-methanoisoindoline is unique due to its specific ring structure and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

78593-86-9

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

4-phenyl-4-azatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C15H19N/c1-2-4-13(5-3-1)16-9-14-11-6-7-12(8-11)15(14)10-16/h1-5,11-12,14-15H,6-10H2

InChI Key

QPAIRGGZQJJUBL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2CN(C3)C4=CC=CC=C4

Origin of Product

United States

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